

Application Notes and Protocols for Sandoz 58-035 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sandoz 58-035	
Cat. No.:	B1196694	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sandoz 58-035 is a potent and specific inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3] By inhibiting ACAT, Sandoz 58-035 effectively blocks this process, leading to an accumulation of free cholesterol within the cell and preventing the formation of cholesteryl esters.[3][4] This property makes it a valuable tool for studying cholesterol metabolism, lipid droplet dynamics, and the cellular processes influenced by cholesterol homeostasis.[5] These application notes provide detailed protocols for the use of Sandoz 58-035 in cell culture experiments, including its effects on cell viability, migration, and signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of **Sandoz 58-035** observed in various cell culture experiments.

Table 1: IC50 Values of Sandoz 58-035 in Prostate Cancer Cells



Cell Line	IC50 (μM)	Assay	Reference
PC-3	17.2	Cell Viability Assay	[6]

Table 2: Effects of **Sandoz 58-035** on Cholesterol Dynamics in Human Monocyte-Derived Macrophages (HMMs)

Cells were incubated with acetylated LDL (acLDL; 500 μ g/mL) for 48 hours in the presence or absence of **Sandoz 58-035** (2 μ g/mL).

Parameter	acLDL Alone (µg/mg cell protein)	acLDL + Sandoz 58-035 (µg/mg cell protein)	% Change	Reference
Total Cholesterol	112.7 ± 4	81.8 ± 4	-27.4%	[7]
Esterified Cholesterol	Not specified	Not specified	-55% (p<0.00002)	[7]
Unesterified Cholesterol	Not specified	Not specified	+11% (p<0.04)	[7]

Table 3: Inhibition of Cholesterol Esterification

Cell Type	Inhibition of Cholesterol Esterification	Reference
Arterial Smooth Muscle Cells	>95%	[2]
Swine Granulosa Cells	>98% (hormonally stimulated)	[1]

Experimental Protocols

- 1. General Guidelines for Preparing Sandoz 58-035 Stock Solution
- Solubility: **Sandoz 58-035** is soluble in DMSO (e.g., 16 mg/mL). It is insoluble in water.



- Stock Solution Preparation:
 - Prepare a high-concentration stock solution in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.66 mg of Sandoz 58-035 (MW: 465.79 g/mol) in 1 mL of DMSO.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Storage:
 - Store the powder at 2-8°C.[2]
 - Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
- 2. Protocol for Cell Viability Assay (Based on Prostate Cancer Cell Studies)

This protocol is designed to assess the effect of **Sandoz 58-035** on the viability of cancer cells.

- Materials:
 - PC-3 cells (or other cancer cell line of interest)
 - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
 - Sandoz 58-035 stock solution (in DMSO)
 - 96-well plates
 - Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
 - Plate reader
- Procedure:
 - Seed PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
 - Prepare serial dilutions of Sandoz 58-035 in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (DMSO only).



- Replace the medium in the wells with the medium containing the different concentrations of Sandoz 58-035.
- Incubate the plate for the desired period (e.g., 48-72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
- 3. Protocol for Transwell Migration and Invasion Assay

This protocol assesses the impact of **Sandoz 58-035** on the migratory and invasive capabilities of cancer cells.

- · Materials:
 - PC-3 cells (or other motile cell line)
 - Transwell inserts (8 μm pore size) for 24-well plates
 - Matrigel (for invasion assay)
 - Serum-free medium
 - Complete medium with a chemoattractant (e.g., 10% FBS)
 - Sandoz 58-035 stock solution
 - Cotton swabs
 - Crystal violet staining solution
- Procedure:



- For Invasion Assay: Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
- Starve the cells in serum-free medium for 12-24 hours.
- Resuspend the starved cells in serum-free medium containing the desired concentration of Sandoz 58-035 or vehicle control.
- Add 5 x 10⁴ to 1 x 10⁵ cells to the upper chamber of the transwell insert.
- Fill the lower chamber with complete medium containing a chemoattractant.
- Incubate for 24-48 hours.
- After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
- Count the number of migrated cells in several random fields under a microscope.
- Compare the number of migrated cells between the Sandoz 58-035-treated and control groups.[6]
- 4. Protocol for Cholesterol Efflux Assay

This protocol is used to measure the capacity of cells to efflux cholesterol to an acceptor, a process that can be influenced by the intracellular free cholesterol pool modulated by **Sandoz 58-035**.

- Materials:
 - J774 macrophage cells (or other suitable cell line)
 - DMEM/F-12 medium
 - BODIPY-cholesterol



- Sandoz 58-035
- Cholesterol acceptor (e.g., Apolipoprotein A1 (ApoA1) or HDL)
- RIPA lysis buffer
- 96-well black fluorescence plate
- Fluorescence plate reader
- Procedure:
 - Cell Plating: Seed J774 cells in a 96-well plate and grow to confluence.
 - Cholesterol Loading:
 - Prepare a loading medium containing DMEM/F-12, BODIPY-cholesterol, and Sandoz 58-035 (e.g., 2 μg/mL).[8] The inclusion of Sandoz 58-035 prevents the esterification of the fluorescent cholesterol analog.
 - Aspirate the culture medium and add the loading medium to the cells.
 - Incubate for a defined period (e.g., 6 hours) to allow for cholesterol uptake.
 - Equilibration:
 - Remove the loading medium and rinse the cells twice with fresh medium containing Sandoz 58-035.
 - Add an equilibration medium (e.g., DMEM/F-12 with 0.2% BSA and Sandoz 58-035)
 and incubate overnight (approximately 16 hours).[8][9]
 - Efflux:
 - Remove the equilibration medium and add fresh medium containing the cholesterol acceptor (e.g., 10 μg/mL ApoA1) and Sandoz 58-035.
 - Incubate for a specified time (e.g., 4-8 hours).

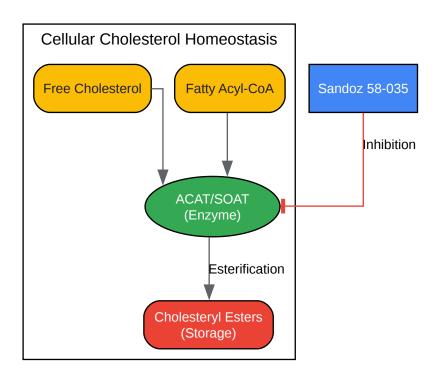


- o Measurement:
 - Transfer the medium from each well to a 96-well black fluorescence plate.
 - Lyse the cells in the original plate with RIPA buffer.
 - Measure the fluorescence of the BODIPY-cholesterol in the medium and the cell lysate using a plate reader (excitation ~482 nm, emission ~515 nm).[8]
- Calculation: Calculate the percentage of cholesterol efflux as (fluorescence in medium / (fluorescence in medium + fluorescence in cell lysate)) x 100.

Signaling Pathways and Experimental Workflows

Sandoz 58-035 Mechanism of Action and Downstream Effects

Sandoz 58-035 directly inhibits the ACAT enzyme, preventing the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. This leads to an increase in the intracellular pool of free cholesterol, which can trigger several downstream signaling events.



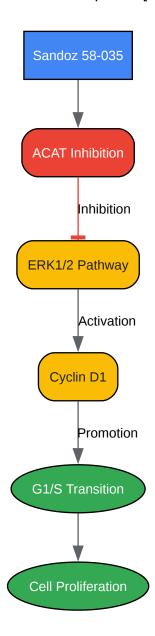
Click to download full resolution via product page



Caption: Mechanism of Sandoz 58-035 as an ACAT inhibitor.

ERK1/2 Signaling Pathway Modulation

In vascular smooth muscle cells (VSMCs), the inhibition of cholesterol esterification by **Sandoz 58-035** has been shown to suppress serum-induced DNA synthesis. This effect is associated with the inhibition of the ERK1/2 mitogenic signaling pathway, leading to a downregulation of Cyclin D1 and an arrest of the cell cycle in the G1 phase.[10]



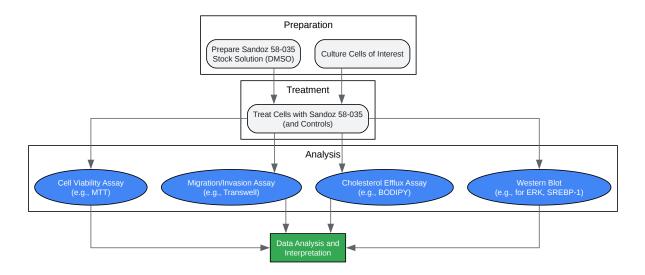
Click to download full resolution via product page

Caption: **Sandoz 58-035** inhibits the ERK1/2 pathway in VSMCs.



Experimental Workflow for Assessing Sandoz 58-035 Effects

The following diagram outlines a general workflow for investigating the cellular effects of **Sandoz 58-035**.



Click to download full resolution via product page

Caption: General workflow for cell-based **Sandoz 58-035** experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. medchemexpress.com [medchemexpress.com]







- 2. Sandoz 58-035 98 HPLC, powder 78934-83-5 [sigmaaldrich.com]
- 3. Macrophage ACAT depletion: mechanisms of atherogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Cholesteryl Ester Accumulation Induced by PTEN Loss and PI3K/AKT Activation Underlies Human Prostate Cancer Aggressiveness PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Sandoz 58-035 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196694#sandoz-58-035-experimental-protocol-for-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com